2-Amino-4-chloro-9h-fluoren-9-one
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Overview
Description
2-Amino-4-chloro-9h-fluoren-9-one is an organic compound with the molecular formula C13H8ClNO It is a derivative of fluorenone, characterized by the presence of an amino group at the 2-position and a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-9h-fluoren-9-one typically involves the chlorination of fluorenone followed by amination. One common method starts with the chlorination of fluorenone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4-chloro-fluorenone is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and amination steps, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-chloro-9h-fluoren-9-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, it has been shown to interact with dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-9H-fluoren-9-one: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Amino-9-fluorenone: Lacks the chlorine atom, which affects its chemical properties and reactivity.
2,7-Dichloro-9H-fluoren-9-one: Contains an additional chlorine atom, which can influence its biological activity and chemical behavior.
Uniqueness
2-Amino-4-chloro-9h-fluoren-9-one is unique due to the presence of both an amino group and a chlorine atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1785-35-9 |
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Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-amino-4-chlorofluoren-9-one |
InChI |
InChI=1S/C13H8ClNO/c14-11-6-7(15)5-10-12(11)8-3-1-2-4-9(8)13(10)16/h1-6H,15H2 |
InChI Key |
KNVOVSVIHUKQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Cl)N |
Origin of Product |
United States |
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